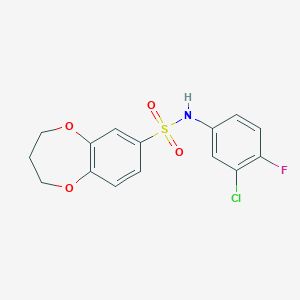
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in several signaling pathways.
Scientific Research Applications
Synthesis and Characterization
- Novel sulfonamide reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, have been synthesized and characterized, offering new avenues for catalytic applications in organic synthesis. These compounds serve as efficient catalysts for synthesizing a range of organic molecules, including bis(pyrazol-5-ols) and octahydroxanthenes, highlighting their versatility in facilitating complex chemical reactions under neutral conditions (Khazaei et al., 2014), (Khazaei et al., 2016).
Molecular Structure and Acidity Studies
- The molecular structure and gas-phase acidity of various biologically active sulfonamides, including those with complex molecular frameworks similar to the compound , have been theoretically studied. These investigations provide valuable insights into the physicochemical properties of sulfonamides, which are essential for understanding their interaction mechanisms and potential biological activities (Remko, 2003).
Antitumor Activity
- Research on sulfonamide-focused libraries has led to the identification of compounds exhibiting potent antitumor activities. Through cell-based screening and gene expression analysis, specific sulfonamides have been advanced to clinical trials due to their efficacy as cell cycle inhibitors, showcasing the therapeutic potential of these compounds in cancer treatment (Owa et al., 2002).
Analgesic Activity Modulation
- A series of benzodiazepine derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their ability to modulate analgesic activity via the Transient receptor potential vanilloid 1 (TRPV1). These studies highlight the potential of such derivatives in the development of new analgesic agents with improved solubility and efficacy (Liu et al., 2018).
Catalytic Applications in Organic Synthesis
- The catalytic applications of novel N-bromo sulfonamide reagents for the synthesis of diverse organic compounds, including naphthol and thioamido-alkyl-2-naphthols, have been explored. These catalysts facilitate reactions under mild conditions, contributing to the development of greener and more efficient synthetic methodologies (Khazaei et al., 2015).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-12-8-10(2-4-13(12)17)18-23(19,20)11-3-5-14-15(9-11)22-7-1-6-21-14/h2-5,8-9,18H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOFZDNAQZJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

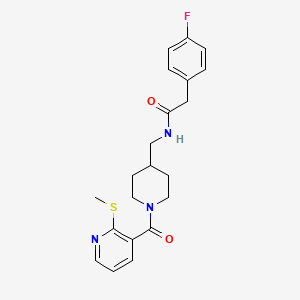
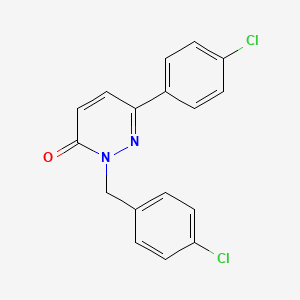
![Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid](/img/structure/B2632807.png)
![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)

![5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2632810.png)
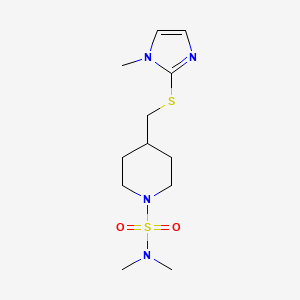
![8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid](/img/structure/B2632817.png)
![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2632818.png)

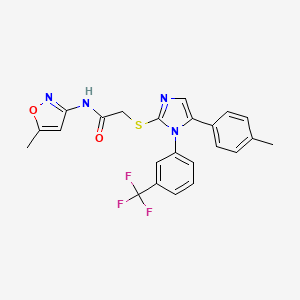
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)

